2-Thiobarbituric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Measuring Lipid Oxidation (TBARS Assay)

The primary application of TBA in scientific research is the TBARS (Thiobarbituric Acid Reactive Substances) assay. This assay allows researchers to indirectly measure the extent of lipid oxidation in a sample. When TBA reacts with a specific breakdown product of lipid oxidation, malondialdehyde (MDA), a pink-colored chromophore (light-absorbing molecule) forms [1]. The concentration of this chromophore can then be measured using a spectrophotometer, and its amount is proportional to the level of lipid oxidation that has occurred in the sample [1, 2].

Factual Sources:

- [1] The 2-Thiobarbituric Acid Reaction, An Objective Measure of the Oxidative Deterioration Occurring in Fats and Oils J-Stage

- [2] A Review of the Methodology of the 2-Thiobarbituric Acid Test ResearchGate:

Important Caveats

It's important to note that the TBA assay is not entirely specific to MDA. While MDA is a major product of lipid oxidation, the TBA reaction can also interact with other breakdown products, potentially leading to an overestimation of actual MDA levels [2]. Additionally, factors like sample preparation methods can influence the results of the TBA assay [3].

Factual Sources:

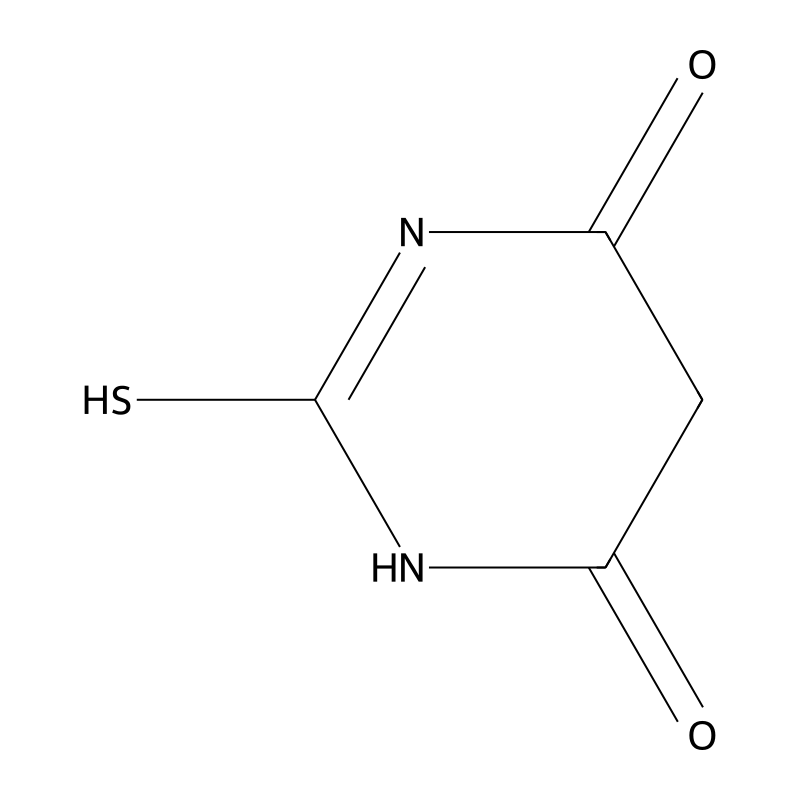

2-Thiobarbituric acid is an organic compound classified as a barbiturate, structurally resembling barbituric acid but with sulfur replacing the oxygen at the C-2 position. Its chemical formula is and it is recognized for its role as a reagent in various biochemical assays, particularly in the measurement of malondialdehyde, which is a marker of lipid peroxidation. The compound has garnered significant attention due to its applications in food science, biochemistry, and medicine .

TBA's primary mechanism of action in scientific research lies in its ability to react with specific functional groups, particularly aldehydes like MDA. During the TBARS assay, TBA condenses with MDA to form a colored product, allowing for the indirect detection and quantification of MDA levels. This helps assess the extent of lipid peroxidation, a marker of oxidative stress in cells and tissues [].

- Skin and eye irritant: TBA can irritate skin and eyes upon contact. Appropriate personal protective equipment (PPE) like gloves and safety glasses are essential when handling it [].

- Respiratory irritant: Inhalation of TBA dust can irritate the respiratory tract. It's advisable to work in a well-ventilated area and avoid dust generation [].

The primary reaction involving 2-thiobarbituric acid is its interaction with malondialdehyde, leading to the formation of a colored complex that can be quantitatively measured. This reaction is fundamental to the Thiobarbituric Acid Reactive Substances (TBARS) assay, which evaluates oxidative stress in biological samples. Additionally, 2-thiobarbituric acid can react with various aldehydes and ketones formed during lipid oxidation processes, contributing to the development of off-flavors in oxidized fats .

Key Reactions- Reaction with Malondialdehyde: Forms a pink chromogen that can be detected spectrophotometrically.

- Reactions with Other Aldehydes: Such as alkanals and 2-alkenals, leading to additional colored adducts.

2-Thiobarbituric acid exhibits notable biological activity, primarily as an indicator of oxidative stress. It has been used extensively in studies assessing lipid peroxidation in various biological systems. The compound's ability to react with malondialdehyde makes it valuable for evaluating cellular damage due to oxidative stress, which is implicated in numerous diseases including cancer and cardiovascular disorders . Furthermore, there are indications that it may possess antioxidant properties, although this area requires further investigation.

The synthesis of 2-thiobarbituric acid typically involves the reaction of barbituric acid with sulfur-containing reagents. Common methods include:

- Direct Substitution: Reacting barbituric acid with a sulfur source (e.g., thiourea) under acidic conditions.

- Cyclization Reactions: Involving thioketones or thioacids that can yield 2-thiobarbituric acid through cyclization processes.

These methods allow for the production of 2-thiobarbituric acid in a laboratory setting for research and industrial applications .

2-Thiobarbituric acid has diverse applications across several fields:

- Biochemistry: Widely used in TBARS assays to measure lipid peroxidation.

- Food Science: Employed to assess the oxidative stability of fats and oils, contributing to quality control.

- Pharmaceuticals: Investigated for potential roles in drug formulations and as a marker in disease diagnostics.

- Photography: Utilized in Kodak's Fogging Developer FD-70 for developing black and white photographic films .

Research has demonstrated that 2-thiobarbituric acid interacts with various biomolecules. Notably:

- Lipid Hydroperoxides: It reacts with lipid hydroperoxides, providing insights into lipid oxidation mechanisms.

- Proteins and Amino Acids: The compound can form adducts with amino acids and proteins under oxidative conditions, indicating potential modifications that may affect protein function .

These interactions underscore its utility as a biomarker for oxidative damage.

Several compounds share structural or functional similarities with 2-thiobarbituric acid:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Barbituric Acid | Similar core structure | Lacks sulfur at C-2 |

| Malondialdehyde | Reactive aldehyde | Directly participates in TBARS assay |

| Thiobarbituric Acid | Contains sulfur | Used specifically for lipid peroxidation |

| 5-(Hydroxymethyl)-2-thiobarbituric Acid | Hydroxymethyl substitution at C-5 | Potentially different reactivity profile |

Uniqueness of 2-Thiobarbituric Acid

The presence of sulfur at the C-2 position distinguishes 2-thiobarbituric acid from other similar compounds like barbituric acid, enhancing its reactivity towards aldehydes and making it particularly effective in assays measuring oxidative stress. Its specific application in lipid peroxidation assays further highlights its unique role in biochemical research .

2-Thiobarbituric acid (TBA) emerged from the broader exploration of barbituric acid derivatives, which began with Adolf von Baeyer’s synthesis of barbituric acid in 1864. While barbituric acid itself lacked pharmacological activity, its structural modifications paved the way for derivatives with diverse applications. The substitution of oxygen with sulfur at the C-2 position of the pyrimidine ring led to the development of TBA, though its exact synthesis date remains unclear. Early 20th-century research on thiobarbiturates highlighted their unique reactivity, particularly in colorimetric assays, which became foundational for lipid peroxidation studies.

Chemical Classification and Nomenclature

TBA is classified as a thiobarbiturate, a subclass of heterocyclic organic compounds. Its systematic IUPAC name is 2-thioxodihydropyrimidine-4,6(1H,5H)-dione, reflecting its pyrimidine backbone with sulfur substitution at position 2. Common synonyms include 4,6-dihydroxy-2-mercaptopyrimidine and 2-mercaptobarbituric acid. The molecular formula is C₄H₄N₂O₂S, with a molar mass of 144.15 g/mol.

Position in Heterocyclic Organic Chemistry

TBA belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The substitution of oxygen with sulfur at C-2 introduces distinct electronic and steric properties, influencing its reactivity. This thione group enhances resonance stabilization and acidity compared to barbituric acid, making TBA a versatile intermediate in synthetic organic chemistry.

Relationship to Barbituric Acid Family

TBA is structurally analogous to barbituric acid, differing only in the replacement of the C-2 carbonyl oxygen with sulfur. This modification alters its chemical behavior: the thione group increases electron-withdrawing effects, lowering the pKa (~3.96) compared to barbituric acid (pKa ~4.0). Despite structural similarities, TBA lacks the central nervous system effects of barbiturate drugs, finding utility instead in analytical and industrial contexts.

2-Thiobarbituric acid exhibits complex keto-enol tautomerism involving multiple tautomeric forms with distinct stability profiles across different environments. The primary tautomeric equilibrium occurs between the keto-thione form (N1) and the enol form (N10), representing the most significant structural transformation in the compound [1] [2].

In the gas phase, the keto-thione tautomer (N1) demonstrates superior thermodynamic stability, with energy differences of approximately 8-9 kcal/mol favoring this form over the enol tautomer according to density functional theory calculations using B3LYP and MP2 methodologies [1] [3]. This stabilization arises from the optimized electronic distribution within the pyrimidine ring system, where the triketo arrangement provides maximum conjugation and aromatic character [1].

The keto-enol equilibrium is fundamentally altered in solution environments. Experimental evidence from carbon-13 nuclear magnetic resonance spectroscopy and ultraviolet-visible spectroscopy demonstrates that polar solvents, particularly methanol, significantly favor the enol tautomer [1]. The polarizable continuum method calculations predict that N10 becomes more stable than N1 by approximately 1 kcal/mol in methanol solution [1] [3]. This dramatic reversal occurs due to enhanced solvation of the hydroxyl group in the enol form and stabilization through hydrogen bonding interactions with solvent molecules.

The enolization process involves proton transfer from the methylene group at the C5 position rather than from the nitrogen-hydrogen bonds, as the methylene protons exhibit greater acidity [1]. This mechanistic pathway contrasts with traditional enolization patterns observed in simpler carbonyl compounds, highlighting the unique electronic properties of the thiobarbituric acid scaffold.

Kinetic studies reveal that the keto-enol interconversion proceeds at different rates depending on the solvent system. In methanol solutions, the equilibration occurs rapidly, whereas in dimethyl sulfoxide the process exhibits slower kinetics, requiring extended periods for complete equilibrium establishment [1]. This solvent-dependent behavior reflects the varying abilities of different solvents to stabilize transition states and facilitate proton transfer mechanisms.

Thiol-Thione Equilibrium

The thiol-thione tautomerism in 2-thiobarbituric acid represents a fundamental aspect of its structural dynamics, involving the migration of hydrogen between sulfur and adjacent nitrogen atoms. This equilibrium significantly influences the compound's spectroscopic properties and reactivity patterns [4] [5].

Experimental investigations using titrimetric methods have demonstrated that 2-thiobarbituric acid exists predominantly in the thione form in dimethylformamide solution [4]. The thiol content determination through acid-base catalytic thermometric titrimetry revealed distinct behaviors compared to related heterocyclic compounds, with the thione tautomer providing enhanced stability through improved resonance delocalization [4].

The thiol-thione equilibrium exhibits pronounced solvent dependence, with polar aprotic solvents generally favoring the thione form due to superior stabilization of the polarized structure. The sulfur atom in the thione configuration participates in extended conjugation with the pyrimidine ring system, resulting in enhanced electronic delocalization and increased thermodynamic stability [5].

Theoretical calculations using density functional theory methods have elucidated the energy barriers associated with thiol-thione interconversion. The transition state involves simultaneous hydrogen migration and electronic reorganization, with calculated activation energies indicating feasible interconversion under ambient conditions [5]. The thione form benefits from stronger intramolecular hydrogen bonding and more favorable electrostatic interactions within the molecular framework.

Vibrational spectroscopy studies have identified characteristic absorption bands for both tautomeric forms, with the sulfur-hydrogen stretching vibration appearing at approximately 2500 cm⁻¹ for the thiol form [6]. However, experimental infrared spectra of solid 2-thiobarbituric acid typically do not exhibit this characteristic band, confirming the predominance of the thione structure in the crystalline state [6].

Photoinduced Tautomerism

Photoinduced tautomerization of 2-thiobarbituric acid represents a fascinating example of light-driven molecular transformation, involving sophisticated excited-state mechanisms and electronic reorganization processes [7] [6] [8].

Ultraviolet irradiation at 366 nanometers in polar aprotic solvents induces oxo-hydroxy photoisomerization, converting the triketo form to the hydroxy-imino tautomer [7] [6]. The mechanism involves photoinduced dissociation-association pathways, where proton detachment occurs in electronically excited states followed by reassociation at alternative molecular sites [7].

Time-dependent density functional theory calculations have revealed that the photoinduced transformation occurs primarily through the bright ¹nSσ* excited state [7] [6]. The proton detachment mechanism in the triketo tautomer proceeds via this electronically excited configuration, while the hydroxy-imino tautomer utilizes a repulsive ¹πσ* excited state for the reverse transformation [7]. These distinct pathways explain the observed directional preference in the photochemical process.

The excited-state relaxation mechanisms involve low-lying conical intersections between the ground state and first excited state surfaces [7] [6]. These conical intersections facilitate efficient radiationless decay pathways, enabling rapid population transfer between electronic manifolds and promoting the overall tautomerization process [7].

Experimental infrared spectroscopy of irradiated samples reveals characteristic changes in the vibrational spectrum, including the appearance of hydroxyl stretching vibrations in the 3346-3666 cm⁻¹ region and modifications in carbonyl stretching patterns [6]. The carbon-oxygen single bond stretching vibration at 1381 cm⁻¹ provides definitive evidence for hydroxyl group formation in the photoproduct [6].

The photochemical quantum yield and efficiency depend on several factors, including solvent polarity, oxygen concentration, and irradiation wavelength. Nitrogen purging during irradiation prevents oxidative side reactions and enhances the selectivity for tautomeric conversion [6]. The process demonstrates reversibility under appropriate conditions, allowing for potential applications in photoswitchable molecular systems.

Theoretical Studies on Tautomeric Forms

Comprehensive theoretical investigations using various quantum mechanical methods have provided detailed insights into the relative stabilities, electronic structures, and interconversion pathways of 2-thiobarbituric acid tautomers [1] [9] [10] [11].

High-level ab initio calculations employing Hartree-Fock, Møller-Plesset perturbation theory, and coupled-cluster methods consistently identify the triketo form as the most stable gas-phase structure [1] [10]. The B3LYP density functional approach with augmented correlation-consistent basis sets yields energy differences of 8-9 kcal/mol between the keto and enol forms, demonstrating excellent agreement with more sophisticated theoretical methods [1].

Molecular orbital analysis reveals that the enhanced stability of the keto form arises from optimal π-electron delocalization throughout the pyrimidine ring system [11]. The highest occupied molecular orbital exhibits significant contributions from the thiocarbonyl group, while the lowest unoccupied molecular orbital displays antibonding character across the conjugated framework [11].

Transition state calculations for tautomeric interconversions indicate substantial energy barriers of approximately 55 kcal/mol for the keto-to-enol transformation [9] [12]. These high barriers reflect the necessity for simultaneous bond breaking and formation processes, coupled with extensive electronic reorganization during the transition [9]. The computational results explain the kinetic stability of individual tautomeric forms under normal conditions.

Natural bond orbital analysis provides insights into the electronic factors governing tautomeric preferences [11]. The stabilization energies associated with n→σ* and π→π* delocalization patterns differ significantly between tautomeric forms, with the keto structure benefiting from more extensive hyperconjugative interactions [11].

Solvation effects have been investigated using polarizable continuum models and explicit solvent approaches [1] [10]. These calculations demonstrate that polar solvents can reverse the relative stability ordering, making the enol form thermodynamically favorable in aqueous and alcoholic media [1]. The solvation energy differences arise primarily from enhanced hydrogen bonding capabilities of the hydroxyl group in the enol tautomer [1].

Solvent Effects on Tautomeric Equilibria

The tautomeric equilibria of 2-thiobarbituric acid exhibit remarkable sensitivity to solvent environment, with dramatic shifts in relative populations observed across different solvents [1] [13] [5].

In methanol solution, nuclear magnetic resonance spectroscopy demonstrates rapid equilibration between keto and enol forms, with the enol tautomer achieving thermodynamic predominance [1]. The enhanced stability of the enol form in methanol results from favorable hydrogen bonding interactions between the hydroxyl group and solvent molecules, providing additional stabilization of approximately 10 kcal/mol compared to gas-phase conditions [1].

Dimethyl sulfoxide presents a contrasting behavior, where the initial keto form slowly converts to the enol structure over extended time periods [1]. Carbon-13 nuclear magnetic resonance spectra recorded at various time intervals reveal the gradual appearance of enol signals, indicating kinetically controlled interconversion in this solvent system [1]. The slower kinetics in dimethyl sulfoxide reflect the reduced capacity for hydrogen bonding compared to protic solvents.

Acetonitrile solutions exhibit complex behavior with multiple tautomeric forms coexisting simultaneously [6]. Infrared spectroscopy of acetonitrile solutions reveals spectral features attributable to both keto and enol structures, suggesting rapid equilibration on the spectroscopic timescale [6]. The polar aprotic nature of acetonitrile provides intermediate stabilization for both forms, resulting in observable populations of multiple tautomers.

Aqueous solutions favor the enol tautomer due to extensive hydrogen bonding networks with water molecules [14]. The hydroxyl group in the enol form can participate in multiple hydrogen bonding interactions, significantly lowering the solvation energy relative to the keto structure [14]. This effect is further enhanced at physiological pH values where deprotonation of the enol hydroxyl group becomes thermodynamically favorable.

The solid-state structure predominantly features the enol tautomer, as evidenced by X-ray crystallographic studies revealing polymorphic forms containing enol molecules [2] [15]. The crystal packing arrangements are stabilized by intermolecular hydrogen bonding networks, with the hydroxyl groups serving as both donors and acceptors in extended supramolecular architectures [2] [16]. These solid-state interactions provide additional stabilization that can override gas-phase thermodynamic preferences.

Temperature effects on tautomeric equilibria have been investigated through variable-temperature spectroscopy studies [13]. Elevated temperatures generally favor the entropy-rich enol form due to increased conformational flexibility, while lower temperatures stabilize the enthalpically preferred keto structure [13]. The equilibrium constants exhibit clear temperature dependence, allowing for thermodynamic parameter determination through van't Hoff analysis.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 17 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 16 of 17 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

31645-12-2

Wikipedia

General Manufacturing Information

Dates

2: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501301/ PubMed PMID: 30000360.

3: Ren XS, Ding W, Yang XY. [Icariin alleviates lipid peroxidation after spinal cord injury in rats]. Nan Fang Yi Ke Da Xue Xue Bao. 2018 Jun 20;38(6):711-715. Chinese. PubMed PMID: 29997094.

4: Mithun M, Rajashekaraiah V. L-Carnitine as an additive in Tyrode's buffer during platelet storage. Blood Coagul Fibrinolysis. 2018 Jul 10. doi: 10.1097/MBC.0000000000000760. [Epub ahead of print] PubMed PMID: 29995655.

5: Putburee R, Jetsrisuparb A, Fucharoen S, Tripatara A. Mitochondrial ferritin expression in erythroid cells from patients with alpha-thalassaemia. Hematology. 2018 Jul 11:1-5. doi: 10.1080/10245332.2018.1496812. [Epub ahead of print] PubMed PMID: 29993346.

6: Lozano-Paniagua D, Parrón T, Alarcón R, Requena M, Gil F, López-Guarnido O, Lacasaña M, Hernández AF. Biomarkers of oxidative stress in blood of workers exposed to non-cholinesterase inhibiting pesticides. Ecotoxicol Environ Saf. 2018 Jul 4;162:121-128. doi: 10.1016/j.ecoenv.2018.06.074. [Epub ahead of print] PubMed PMID: 29990723.

7: Subramanian V, Ravichandran A, Thiagarajan N, Govindarajan M, Dhandayuthapani S, Suresh S. Seminal reactive oxygen species and total antioxidant capacity: Correlations with sperm parameters and impact on male infertility. Clin Exp Reprod Med. 2018 Jun;45(2):88-93. doi: 10.5653/cerm.2018.45.2.88. Epub 2018 Jun 29. PubMed PMID: 29984209; PubMed Central PMCID: PMC6030612.

8: Boroujeni LS, Hojjatoleslamy M. Using Thymus carmanicus and Myrtus communis essential oils to enhance the physicochemical properties of potato chips. Food Sci Nutr. 2018 Apr 16;6(4):1006-1014. doi: 10.1002/fsn3.597. eCollection 2018 Jun. PubMed PMID: 29983964; PubMed Central PMCID: PMC6021700.

9: Azimzadeh B, Jahadi M. Effect of chitosan edible coating with Laurus nobilis extract on shelf life of cashew. Food Sci Nutr. 2018 Mar 23;6(4):871-877. doi: 10.1002/fsn3.630. eCollection 2018 Jun. PubMed PMID: 29983949; PubMed Central PMCID: PMC6021704.

10: Lyu F, Gao F, Ding Y. Effects of gamma radiation combined with cinnamon oil on qualities of smoked salmon slices inoculated with Shewanella putrefaciens. Food Sci Nutr. 2018 Mar 13;6(4):806-813. doi: 10.1002/fsn3.608. eCollection 2018 Jun. PubMed PMID: 29983943; PubMed Central PMCID: PMC6021692.

11: Glodde F, Günal M, Kinsel ME, AbuGhazaleh A. Effects of Natural Antioxidants on The Stability of Omega-3 Fatty Acids in Dog Food. J Vet Res. 2018 Mar 30;62(1):103-108. doi: 10.1515/jvetres-2018-0014. eCollection 2018 Mar. PubMed PMID: 29978134; PubMed Central PMCID: PMC5957468.

12: Zhu F, Zhong X, Zhou Y, Hou Z, Hu H, Liang L, Chen J, Chen Q, Ji X, Shang D. Protective effects of nicorandil against cerebral injury in a swine cardiac arrest model. Exp Ther Med. 2018 Jul;16(1):37-44. doi: 10.3892/etm.2018.6136. Epub 2018 May 7. PubMed PMID: 29977355; PubMed Central PMCID: PMC6030868.

13: Li X, Wang X, Liu J, Xu D, Cao Y, Sun B. The effect of unadsorbed proteins on the physiochemical properties of the heteroaggregates of oppositely charged lactoferrin coated lutein droplets and whey protein isolate coated DHA droplets. Food Funct. 2018 Jul 5. doi: 10.1039/c8fo00371h. [Epub ahead of print] PubMed PMID: 29974102.

14: Zhang S, Gilbert ER, Saremi B, Wong EA. Supplemental methionine sources have a neutral impact on oxidative status in broiler chickens. J Anim Physiol Anim Nutr (Berl). 2018 Jul 3. doi: 10.1111/jpn.12946. [Epub ahead of print] PubMed PMID: 29968941.

15: Kamel A, Hamouli-Said Z. Neonatal exposure to T3 disrupts male reproductive functions by altering redox homeostasis in immature testis of rats. Andrologia. 2018 Jul 2:e13082. doi: 10.1111/and.13082. [Epub ahead of print] PubMed PMID: 29968296.

16: Zych M, Kaczmarczyk-Sedlak I, Wojnar W, Folwarczna J. The Effects of Sinapic Acid on the Development of Metabolic Disorders Induced by Estrogen Deficiency in Rats. Oxid Med Cell Longev. 2018 Jun 4;2018:9274246. doi: 10.1155/2018/9274246. eCollection 2018. PubMed PMID: 29967666; PubMed Central PMCID: PMC6008867.

17: Zhao G, Zhao Y, Yu X, Kiprotich F, Han H, Guan R, Wang R, Shen W. Nitric Oxide Is Required for Melatonin-Enhanced Tolerance against Salinity Stress in Rapeseed (Brassica napus L.) Seedlings. Int J Mol Sci. 2018 Jun 29;19(7). pii: E1912. doi: 10.3390/ijms19071912. PubMed PMID: 29966262.

18: Xie H, Zhou D, Hu X, Liu Z, Song L, Zhu BW. Changes in lipid profiles of dried clams (Mactra chinensis Philippi and Ruditapes philippinarum) during accelerated storage and prediction of shelf life. J Agric Food Chem. 2018 Jul 2. doi: 10.1021/acs.jafc.8b03047. [Epub ahead of print] PubMed PMID: 29965751.

19: Stvolinsky SL, Antonova NA, Kulikova OI, Lopachev AV, Abaimov DA, Al-Baidani I, Lopacheva OM, Fedorova TN, Kaplun AP, Sorokoumova GM. [Lipoilcarnosine: synthesis, study of physico-chemical and antioxidant properties, biological activity]. Biomed Khim. 2018 Jun;64(3):268-275. doi: 10.18097/PBMC20186403268. Russian. PubMed PMID: 29964264.

20: Ferrúa CP, Leal FB, de Oliveira Gazal M, Ghisleni GC, de Carvalho RV, Demarco FF, Ogliari FA, Nedel F. Iodonium salt incorporation in dental adhesives and its relation with degree of conversion, ultimate tensile strength, cell viability, and oxidative stress. Clin Oral Investig. 2018 Jul 1. doi: 10.1007/s00784-018-2527-6. [Epub ahead of print] PubMed PMID: 29961139.